molecular formula C10H11BrO B3253852 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 228256-58-4

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B3253852
CAS No.: 228256-58-4
M. Wt: 227.1 g/mol
InChI Key: RFYHJMTWWYDROP-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of tetrahydronaphthol, characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 1st position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom may enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydronaphthalene
  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
  • 6-Bromo-1-tetralone

Comparison: 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. Compared to 6-Bromo-1,2,3,4-tetrahydronaphthalene, the hydroxyl group in this compound increases its polarity and potential for hydrogen bonding. This can affect its solubility and reactivity in different chemical environments .

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYHJMTWWYDROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-one (2.0 g, 8.9 mmol) in EtOH (20 mL) was added NaBH4 (1.6 g, 42.7 mmol) at rt, and the reaction was stirred for 30 min. The reaction was diluted with water (10 mL) and extracted with EtOAc (3×50 mL). Organics were washed with brine (50 mL), dried (Na2SO4) and concentrated to give 1.9 g (94%) of the title compound as a brown oil. [M+H] calc'd for C10H11BrO2, 227, 229. found 227, 229.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 g, 4.4 mmol) in ethanol (10 mL) was added sodium borohydride (0.8 g, 21 mmol). The reaction mixture was stirred at room temperature for 0.5 hour. After the reaction, the mixture was poured into water (100 mL) and the mixture was extracted with dichloromethane (100 mL). The organic phase was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the pure product 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 3
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 4
Reactant of Route 4
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 5
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 6
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

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